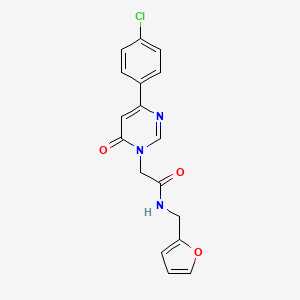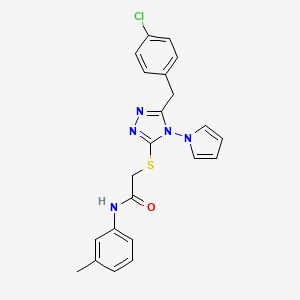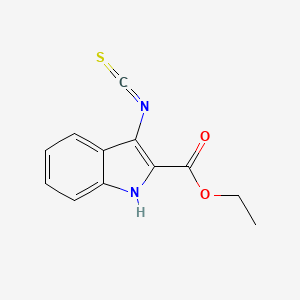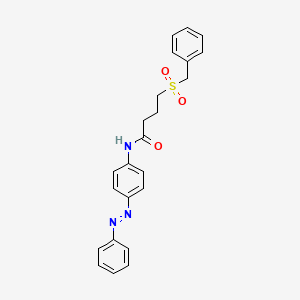![molecular formula C10H13ClN4 B2945481 [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-36-5](/img/structure/B2945481.png)
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride” are not provided in the sources retrieved. Imidazole, a component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride functions as a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and apoptosis. This compound has been shown to promote cell survival by inhibiting apoptosis and inducing cell cycle progression. Inhibition of this compound activity leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its role in cancer biology, this compound has also been implicated in a variety of other physiological processes, including hematopoiesis, angiogenesis, and inflammation. This compound has been shown to play a critical role in the development and maintenance of hematopoietic stem cells, and inhibition of this compound has been shown to impair hematopoietic stem cell function. This compound has also been shown to promote angiogenesis and inflammation, making it a potential target for the treatment of these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride as a research tool is its potent inhibitory activity against a variety of kinases, including this compound, PIM2, and PIM3. This makes it a useful tool for studying the function of these kinases in various physiological processes. However, one limitation of this compound is its lack of specificity, as it can also inhibit other kinases that are not related to the PIM family.
Zukünftige Richtungen
There are several potential future directions for research on [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride. One area of interest is the development of more specific inhibitors of this compound that do not inhibit other kinases. Another area of interest is the identification of novel substrates of this compound and the elucidation of their roles in various physiological processes. Additionally, the role of this compound in the development and progression of various types of cancer is still not fully understood, and further research is needed to determine the potential of this compound as a therapeutic target for cancer treatment.
Synthesemethoden
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)pyridine with 4-amino-1H-imidazole in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid to yield the hydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride has been extensively studied in scientific research, particularly in the field of cancer biology. This compound has been shown to play a critical role in the development and progression of various types of cancer, including leukemia, lymphoma, prostate cancer, and breast cancer. Inhibition of this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
[1-(pyridin-4-ylmethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-5-10-7-14(8-13-10)6-9-1-3-12-4-2-9;/h1-4,7-8H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNEVJTBZQDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/no-structure.png)




![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2945412.png)
![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)


![5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2945416.png)

